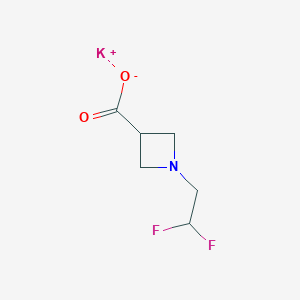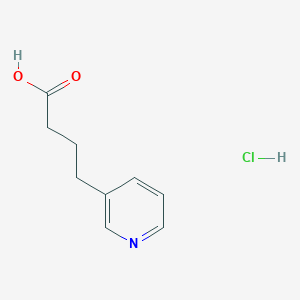
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Vue d'ensemble
Description
Potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate is a chemical compound with the CAS Number: 1795277-21-2 . It has a molecular weight of 203.23 . The compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H9F2NO2.K/c7-5(8)3-9-1-4(2-9)6(10)11;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 203.23 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Routes: An efficient route to a related compound, (S)-azetidine-2-carboxylic acid, has been developed, highlighting the utility of azetidine derivatives in chemical synthesis (Futamura et al., 2005).
- Chemical Modifications for Bioactivity: The synthesis of azetidine-2-carboxylic acid analogs with various heteroatomic side chains demonstrates the potential of these compounds for creating biologically active molecules (Sajjadi & Lubell, 2008).
- Ring Formation Techniques: A study on the efficient four-membered ring formation in the synthesis of azetidine derivatives, including potassium 1-(2,2-difluoroethyl)azetidine-3-carboxylate, indicates its significance in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Environmental and Biological Impact
- Presence in Food Chain: Azetidine-2-carboxylic acid, a compound structurally related to this compound, has been found in sugar beets and table beets, indicating the potential presence of azetidine derivatives in the food chain (Rubenstein et al., 2009).
- Toxicological Studies: Research on azetidine-2-carboxylic acid in garden beets suggests the importance of studying the toxicological properties of azetidine derivatives, including this compound (Rubenstein et al., 2006).
Potential Applications
Polymer Science Application
Azetidine-containing compounds, like this compound, may find application in polymer science, as demonstrated by the synthesis of azetidine-based polyurethane dispersions (Wang et al., 2006).
Pharmaceutical Intermediate Synthesis
The synthesis of pharmaceutical intermediates using azetidine derivatives underlines their potential role in drug development (Yang, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;1-(2,2-difluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.K/c7-5(8)3-9-1-4(2-9)6(10)11;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQLRYFIVUDIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)



![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)




